CCR2 Receptor Engagement: Carboxylic Acid Form Displays Measurable but Modest Affinity
The free‑acid derivative of the target compound, 1‑(3,4‑dichloro‑benzyl)‑4‑nitro‑1H‑indole‑2‑carboxylic acid, was evaluated in a fluorescence polarization assay against human C‑C chemokine receptor type 2 (CCR2) and returned an IC₅₀ of 1,310 nM [1]. This value places the compound in a weak antagonist range and is reported without a direct side‑by‑side comparator. By contrast, the 5‑nitro regioisomer series disclosed in US 6,441,004 is claimed as MCP‑1 inhibitor compounds, but no public IC₅₀ data are available for the exact 5‑nitro comparator [2].
| Evidence Dimension | CCR2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,310 nM (carboxylic acid form of target compound) |
| Comparator Or Baseline | N‑(3,4‑Dichlorobenzyl)‑5‑nitroindole‑2‑carboxylic acid: claimed in US 6,441,004 as MCP‑1 inhibitor but no public IC₅₀ |
| Quantified Difference | No quantitative difference calculable; the 4‑nitro regioisomer shows measurable but weak CCR2 binding, whereas the 5‑nitro regioisomer is qualitatively claimed as an MCP‑1 antagonist. |
| Conditions | Fluorescence polarization assay; human CCR2 receptor; compound tested as free acid, not ethyl ester. |
Why This Matters
Demonstrates that the 4‑nitro‑dichlorobenzyl pharmacophore can engage CCR2, opening a distinct IP space relative to the 5‑nitro series; the ethyl ester may serve as a prodrug for cellular studies.
- [1] BindingDB entry BDBM50138370. 1-(3,4-Dichloro-benzyl)-4-nitro-1H-indole-2-carboxylic acid; CHEMBL130937. IC50: 1.31E+3 nM (CCR2). Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50138370 View Source
- [2] Faull AW, Barker AJ, Kettle JG. Monocyte chemoattractant protein-1 inhibitor compounds. US Patent 6,441,004, issued August 27, 2002. View Source
